Vinylbenzyl chloride

Overview

Description

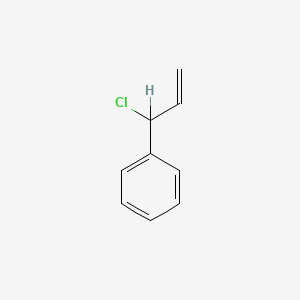

Vinylbenzyl chloride (VBC), also known as 4-vinylbenzyl chloride (CAS 1592-20-7), is a bifunctional monomer containing both a reactive vinyl group and a chloromethyl (-CH₂Cl) substituent on the benzene ring . Its structure (C₉H₉Cl) enables diverse reactivity: the vinyl group participates in polymerization, while the chloromethyl group undergoes nucleophilic substitution, facilitating post-polymerization modifications such as quaternization or crosslinking . VBC is widely used in synthesizing ion-exchange resins, anion-exchange membranes (AEMs), and functionalized polymers for applications in fuel cells, water purification, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylbenzyl chloride is commonly synthesized through the chlorination of vinyltoluene. Vinyltoluene itself is a mixture of 3- and 4-vinyl isomers, and the chlorination process yields a mixture of this compound isomers . The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl(_3)) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves continuous feed systems where vinyltoluene and chlorine gas are reacted in a controlled environment to ensure consistent product quality and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Vinylbenzyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzylic chloride group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

Polymerization: The vinyl group can participate in free radical polymerization, often in combination with other monomers like styrene to form copolymers.

Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are used to initiate free radical polymerization.

Major Products:

Substitution Products: Depending on the nucleophile, products can include benzyl alcohols, benzylamines, and benzyl ethers.

Polymers: Copolymers with styrene or other vinyl monomers are common products.

Scientific Research Applications

2.1 Ion Exchange Resins

VBC is utilized in the production of ion exchange resins through copolymerization with divinylbenzene. These resins are effective in water treatment processes for removing contaminants.

- Case Study : A study demonstrated the synthesis of anion exchange resins from VBC and divinylbenzene in various solvents, assessing their performance in water purification systems. The research highlighted the influence of solvent choice on the properties of the resulting copolymer .

Fuel Cell Technology

3.1 Proton Exchange Membranes

Research has explored the use of VBC in creating proton exchange membranes for fuel cells through ion-track grafting techniques. These membranes are crucial for enhancing the efficiency of fuel cells by facilitating proton conduction.

- Case Study : A study led by a research group utilized ion-track grafting of VBC into poly(ethylene-co-tetrafluoroethylene) to develop membranes with improved proton conductivity, demonstrating potential for applications in clean energy technologies .

Functional Polymers

4.1 Chloromethylated Polystyrene

VBC acts as a comonomer with styrene to produce chloromethylated polystyrene, which has applications in various fields including catalysis and drug delivery systems.

Mechanism of Action

The reactivity of vinylbenzyl chloride is primarily due to its benzylic chloride group, which is susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of a wide range of derivatives. The vinyl group enables polymerization, allowing the compound to form long-chain polymers and copolymers .

Comparison with Similar Compounds

2.1. Chemical Structure and Reactivity

Key Differences :

- VBC uniquely combines vinyl polymerization and chloromethyl reactivity, unlike 4-chlorobenzyl chloride or benzyl chloride, which lack dual functionality.

- DVB serves as a crosslinker but cannot introduce functional sites, whereas VBC enhances hydrophilicity and ion-exchange capacity .

2.2. Thermal Stability

VBC-based polymers (e.g., poly(styrene-co-VBC)) exhibit superior thermal stability compared to benzyl chloride derivatives, making them suitable for high-temperature applications like fuel cells .

2.3. Performance in Functional Materials

Ion-Exchange Membranes

VBC’s chloromethyl group enables quaternization with amines, creating hydrophilic ion channels critical for AEM performance, whereas DVB only improves mechanical strength .

Hypercrosslinked Polymers

| Parameter | VBC Contribution | DVB Contribution |

|---|---|---|

| Column Efficiency | Reduces efficiency at high % | Enhances efficiency |

| Functional Sites | Introduces reactive Cl for modification | None |

While DVB optimizes hypercrosslinking efficiency, VBC provides reactive sites for post-synthetic functionalization, such as palladium catalyst immobilization .

Biological Activity

Vinylbenzyl chloride (VBC), a versatile monomer, has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores its synthesis, polymerization, and biological implications, supported by relevant studies and data.

This compound is characterized by a vinyl group and a benzyl chloride moiety, making it a reactive building block in polymer chemistry. It is primarily synthesized through free radical polymerization methods, often using initiators such as benzoyl peroxide. The synthesis can be conducted in various solvents, with tetrahydrofuran (THF) yielding the highest mass recovery due to its polar nature, which interacts effectively with the chloromethyl groups present in VBC .

Polymerization Techniques

The polymerization of VBC can be achieved via several techniques, including:

- RAFT Polymerization : This method allows for the controlled polymerization of VBC, leading to well-defined poly(this compound) (PVBC) structures. Studies have shown that RAFT polymerization provides better control over molecular weight and polydispersity compared to traditional methods .

- Free Radical Polymerization : Conducted at elevated temperatures, this method also demonstrates effective conversion rates of VBC to PVBC. The thermal stability of PVBC has been confirmed to be significant, with stability up to 275 °C .

Cytotoxicity and Biocompatibility

Research into the biological activity of this compound and its derivatives indicates potential cytotoxic effects. For instance, studies have demonstrated that exposure to VBC can lead to cellular damage and apoptosis in various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

- Polymer Applications in Drug Delivery : VBC-based polymers have been investigated for their potential in drug delivery systems. The functionalization of PVBC allows for the incorporation of therapeutic agents, enhancing their bioavailability and targeting capabilities. For example, grafting VBC onto silica nanoparticles has shown promise in improving drug loading efficiency and release profiles .

- Ion-Exchange Resins : this compound is also utilized in the production of ion-exchange resins. These resins have applications in biomedicine, particularly in blood purification processes where they aid in the removal of toxins from the bloodstream .

Comparative Data on Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the critical structural and synthetic considerations for vinylbenzyl chloride in polymer chemistry applications?

- Methodological Answer : this compound (C₉H₉Cl) is a bifunctional monomer containing both a reactive vinyl group and a benzyl chloride moiety. Its synthesis typically involves chloromethylation of styrene derivatives or Friedel-Crafts alkylation. Key parameters include controlling reaction temperature (20–50°C) to avoid polymerization during synthesis and using anhydrous conditions to prevent hydrolysis of the chloride group. Structural verification requires NMR (¹H and ¹³C) to confirm vinyl proton resonances at δ 5.2–5.8 ppm and benzyl chloride peaks at δ 4.5–4.7 ppm .

Q. How should researchers handle this compound to mitigate health risks in laboratory settings?

- Methodological Answer : Due to its lachrymatory and potential carcinogenic properties, handling requires PPE (gloves, goggles, fume hoods). Storage under inert gas (e.g., nitrogen) prevents moisture-induced degradation. Toxicity assessments should reference occupational exposure limits (OELs) for chlorinated hydrocarbons (e.g., 1 ppm over 8 hours) and protocols for spill neutralization using sodium bicarbonate .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a crosslinking agent in polymer networks (e.g., ion-exchange resins) and a precursor for functionalized monomers. For example, in radical polymerization, its vinyl group enables chain propagation, while the benzyl chloride allows post-polymerization modifications (e.g., quaternization for anion-exchange membranes). Reaction efficiency depends on initiator choice (e.g., AIBN vs. peroxides) and solvent polarity .

Advanced Research Questions

Q. How can experimental design optimize this compound’s reactivity in controlled radical polymerization (CRP)?

- Methodological Answer : CRP requires balancing monomer concentration, initiator-to-monomer ratio, and chain-transfer agents. For atom transfer radical polymerization (ATRP), Cu(I) catalysts and ligands (e.g., PMDETA) must be optimized to minimize premature termination. Kinetic studies using in-situ FTIR or GPC can track molecular weight distributions. Variables such as temperature (60–80°C) and solvent (toluene vs. DMF) significantly affect polydispersity indices .

Q. How should researchers resolve contradictions in toxicity data across in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from differences in exposure routes (inhalation vs. dermal) or metabolic activation. For example, rodent studies may overestimate hepatotoxicity due to species-specific cytochrome P450 activity. Meta-analyses should apply Hill’s criteria (e.g., consistency, biological gradient) and cross-validate findings using human cell lines (e.g., HepG2) with controlled dosing regimens .

Q. What methodologies ensure reproducibility in this compound-based copolymer synthesis?

- Methodological Answer : Reproducibility requires documenting batch-specific impurities (e.g., residual styrene) via GC-MS and standardizing monomer purification (e.g., distillation under reduced pressure). Collaborative trials should use shared protocols for initiator purity (≥98%) and reaction quenching methods. Data repositories (e.g., Open Science Framework) enhance transparency in reporting side-reactions (e.g., branching due to chain transfer) .

Q. Which analytical techniques best characterize this compound’s purity and degradation products?

- Methodological Answer : Combine HPLC (for quantifying hydrolyzed byproducts like benzyl alcohol) and FTIR (to detect oxidation at the vinyl group, e.g., carbonyl formation). Accelerated stability studies (40°C/75% RH for 6 months) paired with Arrhenius modeling predict shelf-life. XPS can identify surface chlorination in polymerized films .

Q. How can this compound be applied in cross-disciplinary research (e.g., drug delivery or environmental remediation)?

- Methodological Answer : In drug delivery, its copolymerization with PEG forms pH-responsive hydrogels for controlled release. For environmental use, quaternized derivatives can adsorb heavy metals (e.g., Pb²⁺) via ion exchange. Interdisciplinary collaboration requires tailoring solvent compatibility (e.g., aqueous vs. organic phases) and validating biocompatibility through MTT assays .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer : Stability is pH- and moisture-dependent. Hydrolysis rates increase in basic conditions (t₁/₂ < 24 hours at pH 9). Storage in amber vials with molecular sieves (3Å) at −20°C extends stability to >12 months. Degradation kinetics can be modeled using HPLC time-course data .

Q. How do researchers assess the environmental impact of this compound derivatives?

- Methodological Answer : Perform life-cycle assessments (LCAs) tracking chlorinated byproducts in wastewater. Use OECD guidelines for biodegradability (e.g., Test 301F) and ecotoxicity assays (e.g., Daphnia magna LC₅₀). Computational tools (e.g., EPI Suite) predict persistence and bioaccumulation potential .

Tables for Key Data

Properties

IUPAC Name |

1-chloroprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBOQBILGNEPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30030-25-2, 57458-41-0 | |

| Record name | (chloromethyl)vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.